molecular formula C20H18O5 B2693270 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-methylpropanoate CAS No. 858769-64-9

3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-methylpropanoate

Cat. No.: B2693270
CAS No.: 858769-64-9
M. Wt: 338.359
InChI Key: JXPOUDKBFQQTLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-methylpropanoate is a synthetic organic compound that belongs to the class of chromen-4-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-methylpropanoate typically involves a multi-step process. One common method includes the condensation of 4-methoxybenzaldehyde with 4-hydroxycoumarin in the presence of a base to form the chromen-4-one core. This intermediate is then esterified with 2-methylpropanoic acid under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-methylpropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted chromenones, alcohol derivatives, and quinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-methylpropanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-methylpropanoate involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It can also interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl 2-methylpropanoate
  • 3-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl 2-methylpropanoate
  • 3-(4-methoxyphenyl)-4-oxo-4H-chromen-8-yl 2-methylpropanoate

Uniqueness

3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-methylpropanoate is unique due to its specific substitution pattern on the chromenone core, which can influence its biological activity and chemical reactivity. The position of the methoxy group and the ester functionality can significantly affect the compound’s interaction with biological targets and its overall pharmacokinetic properties .

Properties

IUPAC Name

[3-(4-methoxyphenyl)-4-oxochromen-7-yl] 2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O5/c1-12(2)20(22)25-15-8-9-16-18(10-15)24-11-17(19(16)21)13-4-6-14(23-3)7-5-13/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXPOUDKBFQQTLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.